3-Oxo-3-(pyrrolidin-1-yl)propanoic acid
Description
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a pyrrolidine ring (a five-membered secondary amine) linked to a propanoic acid moiety via a ketone group at the β-position. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic research. Its synthesis typically involves condensation reactions between pyrrolidine derivatives and activated propanoic acid precursors, such as methyl 3-chloro-3-oxopropanoate, under controlled conditions (e.g., in dichloromethane with triethylamine at 0°C to room temperature) . The compound’s reactivity is influenced by the electron-withdrawing ketone group and the basicity of the pyrrolidine nitrogen, enabling diverse functionalization pathways.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-oxo-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(5-7(10)11)8-3-1-2-4-8/h1-5H2,(H,10,11) |
InChI Key |
OPQJWJLLZQTNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable precursor, such as a propionic acid derivative. One common method involves the reaction of pyrrolidine with 3-bromopropionic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated pyrrolidine derivatives.
Scientific Research Applications
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used as an intermediate in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptors involved in neurotransmission .
Comparison with Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile
- Structure : Replaces pyrrolidine with piperidine (six-membered ring) and substitutes the carboxylic acid with a nitrile group.
- Properties : The larger piperidine ring increases steric bulk and alters conformational flexibility compared to pyrrolidine. The nitrile group reduces solubility in aqueous media but enhances reactivity in nucleophilic additions.
- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for anticonvulsants and kinase inhibitors .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Features a 5-oxo group on the pyrrolidine ring and a methyl substituent at position 1.
- The methyl group increases lipophilicity (logP = 0.8) compared to the parent compound.
- Applications : Explored in peptide mimetics due to its constrained conformation .
Functional Group Modifications
Methyl (S)-1-Boc-β-oxo-2-pyrrolidinepropanoate
- Structure : Incorporates a BOC-protected amine and a methyl ester instead of the free carboxylic acid.
- Properties : The ester group improves cell membrane permeability, making it a prodrug candidate. The BOC protection enhances stability during solid-phase peptide synthesis.
- Applications : Intermediate in the synthesis of protease inhibitors and chiral ligands .
3-Oxo-3-[(2-phenylethyl)amino]propanoic Acid
- Structure : Substitutes pyrrolidine with a phenethylamine group.
- Isolated from the fungus Trichoderma atroviride B7, it exhibits moderate antimicrobial activity (MIC = 32 µg/mL against Staphylococcus aureus) .
Bioactive Propanoic Acid Derivatives
β-Hydroxy-β-aryl Propanoic Acids (NSAID Analogues)
- Examples : Ibuprofen, Naproxen derivatives.
- Structure: Aromatic rings substituted at the β-position of propanoic acid.
- Properties : Exhibit potent anti-inflammatory activity (COX-2 IC₅₀ = 0.1–5 µM) but suffer from gastrointestinal toxicity due to carboxylic acid acidity (pKa ~4.5).
- Comparison: 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid lacks COX-2 selectivity but may offer improved gastric tolerability due to reduced acidity (predicted pKa = 3.9) and the basic pyrrolidine nitrogen .
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic Acid
- Structure: Combines isoindolone and thiophene moieties with propanoic acid.
- Properties : The isoindolone ring provides rigidity, while the thiophene enhances electron delocalization. Demonstrates antiproliferative activity (IC₅₀ = 12 µM in HeLa cells) .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | logP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| This compound | 183.19 | -0.2 | 25 (pH 7.4) | 3.9 |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | 178.23 | 0.5 | 8 (pH 7.4) | N/A |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 157.14 | 0.8 | 15 (pH 7.4) | 4.1 |
| Ibuprofen | 206.28 | 3.5 | 0.1 (pH 7.4) | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
